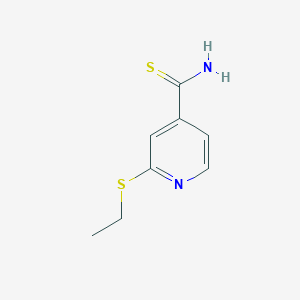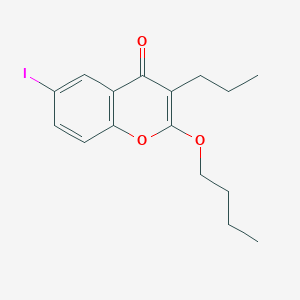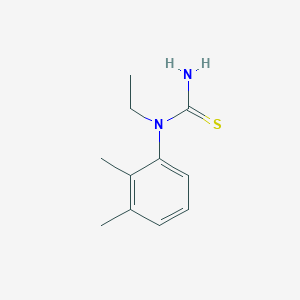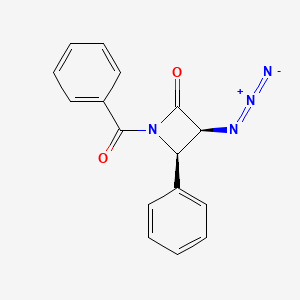
2-Azetidinone, 3-azido-1-benzoyl-4-phenyl-, cis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Azetidinone, 3-azido-1-benzoyl-4-phenyl-, cis- is a complex organic compound characterized by its azetidinone core structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and organic synthesis. The azetidinone ring is a four-membered lactam, which is a crucial structural motif in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azetidinone, 3-azido-1-benzoyl-4-phenyl-, cis- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of 2-fluoro-1-methylpyridinium p-toluenesulfonate as an acid activator in the synthesis of β-lactams under mild reaction conditions . The reaction conditions, including solvent choice, temperature, and molar ratios, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, biocatalytic processes using enzymes such as lipases have been explored for the synthesis of chiral intermediates, which are crucial for the production of pharmaceutical compounds .
Chemical Reactions Analysis
Types of Reactions
2-Azetidinone, 3-azido-1-benzoyl-4-phenyl-, cis- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can reduce azido groups to amines.
Substitution: This reaction can replace functional groups with others, such as halides or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary amines.
Scientific Research Applications
2-Azetidinone, 3-azido-1-benzoyl-4-phenyl-, cis- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a precursor for biologically active compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Azetidinone, 3-azido-1-benzoyl-4-phenyl-, cis- involves its interaction with specific molecular targets. The azetidinone ring can inhibit enzymes by mimicking the transition state of enzyme-catalyzed reactions. This inhibition can disrupt essential biological pathways, making it a valuable tool in drug development .
Comparison with Similar Compounds
Similar Compounds
4-Phenyl-2-azetidinone: Shares the azetidinone core but lacks the azido and benzoyl groups.
3,4-Dimethyl-2-azetidinone: Similar structure with different substituents.
Uniqueness
2-Azetidinone, 3-azido-1-benzoyl-4-phenyl-, cis- is unique due to its specific substituents, which confer distinct chemical and biological properties
Properties
CAS No. |
189286-12-2 |
|---|---|
Molecular Formula |
C16H12N4O2 |
Molecular Weight |
292.29 g/mol |
IUPAC Name |
(3S,4R)-3-azido-1-benzoyl-4-phenylazetidin-2-one |
InChI |
InChI=1S/C16H12N4O2/c17-19-18-13-14(11-7-3-1-4-8-11)20(16(13)22)15(21)12-9-5-2-6-10-12/h1-10,13-14H/t13-,14+/m0/s1 |
InChI Key |
ZMKBBOBXAZHDOM-UONOGXRCSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H]2[C@@H](C(=O)N2C(=O)C3=CC=CC=C3)N=[N+]=[N-] |
Canonical SMILES |
C1=CC=C(C=C1)C2C(C(=O)N2C(=O)C3=CC=CC=C3)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Ethyl-6-[4-(1-methyl-1H-benzoimidazol-2-yl)-1H-pyrazol-3-yl]-benzene-1,3-diol](/img/structure/B12566887.png)
![4,7,13,15,20,22-Hexaoxa-1,10-diazabicyclo[8.7.7]tetracosane](/img/structure/B12566895.png)
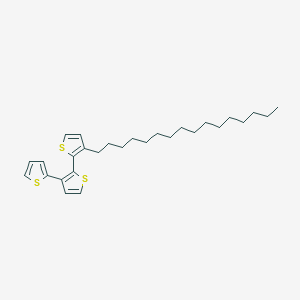
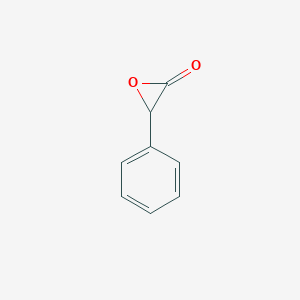
![4,4'-[(2,5-Dimethoxy-1,4-phenylene)di(ethene-2,1-diyl)]dipyridine](/img/structure/B12566915.png)
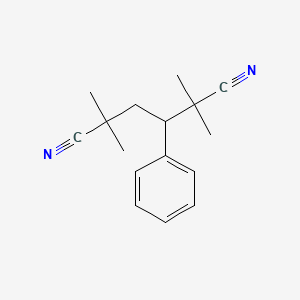
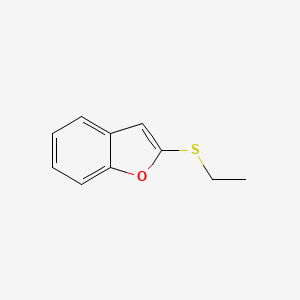
![4-[4,5-Bis(ethylsulfanyl)-2H-1,3-dithiol-2-ylidene]cyclohexan-1-one](/img/structure/B12566932.png)
![[(1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl]phosphane](/img/structure/B12566935.png)
![3-Pentanone, 1-[(4-methoxyphenyl)methoxy]-2-methyl-, (2S)-](/img/structure/B12566939.png)
